molecular formula C6H14AuClP+ B14792151 2-Chloroethyl(diethyl)phosphane;gold(1+)

2-Chloroethyl(diethyl)phosphane;gold(1+)

Cat. No.: B14792151
M. Wt: 349.57 g/mol
InChI Key: ULUHFIOTVAJJBF-UHFFFAOYSA-N
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Description

2-Chloroethyl(diethyl)phosphane;gold(1+) is an organophosphorus compound that features a gold(I) center coordinated to a phosphane ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroethyl(diethyl)phosphane;gold(1+) typically involves the reaction of 2-chloroethyl(diethyl)phosphane with a gold(I) precursor. One common method is to react 2-chloroethyl(diethyl)phosphane with gold(I) chloride (AuCl) in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the gold(I) center .

Industrial Production Methods

While specific industrial production methods for 2-Chloroethyl(diethyl)phosphane;gold(1+) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloroethyl(diethyl)phosphane;gold(1+) can undergo various chemical reactions, including:

    Oxidation: The gold(I) center can be oxidized to gold(III) under certain conditions.

    Substitution: The chloride ligand can be substituted with other ligands, such as phosphines or thiolates.

    Coordination: The phosphane ligand can coordinate to other metal centers, forming bimetallic complexes.

Common Reagents and Conditions

Common reagents used in reactions involving 2-Chloroethyl(diethyl)phosphane;gold(1+) include oxidizing agents (e.g., hydrogen peroxide), nucleophiles (e.g., thiolates), and coordinating ligands (e.g., triphenylphosphine). Reactions are typically carried out in solvents such as dichloromethane, tetrahydrofuran, or acetonitrile, under inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from reactions involving 2-Chloroethyl(diethyl)phosphane;gold(1+) depend on the specific reaction conditions. For example, oxidation can yield gold(III) complexes, while substitution reactions can produce a variety of gold(I) complexes with different ligands.

Scientific Research Applications

2-Chloroethyl(diethyl)phosphane;gold(1+) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloroethyl(diethyl)phosphane;gold(1+) involves its ability to coordinate to various molecular targets. The gold(I) center can interact with nucleophilic sites on biomolecules, such as thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

    2-Chloroethyl(diethyl)phosphane;silver(1+): Similar in structure but with a silver(I) center instead of gold(I).

    2-Chloroethyl(diethyl)phosphane;palladium(1+): Contains a palladium(I) center, offering different catalytic properties.

    2-Chloroethyl(diethyl)phosphane;platinum(1+): Features a platinum(I) center, known for its use in anticancer drugs.

Uniqueness

2-Chloroethyl(diethyl)phosphane;gold(1+) is unique due to the specific properties imparted by the gold(I) center. Gold complexes are known for their stability and ability to form strong bonds with various ligands, making them valuable in catalysis and medicinal chemistry.

Properties

Molecular Formula

C6H14AuClP+

Molecular Weight

349.57 g/mol

IUPAC Name

2-chloroethyl(diethyl)phosphane;gold(1+)

InChI

InChI=1S/C6H14ClP.Au/c1-3-8(4-2)6-5-7;/h3-6H2,1-2H3;/q;+1

InChI Key

ULUHFIOTVAJJBF-UHFFFAOYSA-N

Canonical SMILES

CCP(CC)CCCl.[Au+]

Origin of Product

United States

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